
Kigamicin D
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Kigamicin D is a natural product found in Amycolatopsis with data available.
科学的研究の応用
Antitumor Activity
Kigamicin D has been primarily studied for its anticancer properties. It exhibits selective cytotoxicity against various cancer cell lines, particularly under nutrient-deprived conditions. Key findings from research studies include:
- Selective Cytotoxicity : this compound demonstrates preferential toxicity to pancreatic cancer cells (e.g., PANC-1) while sparing normal human cells under nutrient-starved conditions. This selectivity is crucial as it minimizes collateral damage to healthy tissues .
- Tumor Growth Suppression : In vivo studies have shown that both subcutaneous and oral administration of this compound significantly inhibits tumor growth in mouse models, particularly in pancreatic cancer xenografts .
- Mechanism of Action : The compound blocks the activation of Akt, a protein kinase involved in cell survival pathways, thereby disrupting the ability of cancer cells to survive nutrient deprivation .
Immunomodulatory Effects
Emerging evidence suggests that this compound not only acts as an anticancer agent but also modulates the immune response:
- Cellular Immunity Enhancement : Studies indicate that this compound enhances delayed-type hypersensitivity responses and does not exhibit immunosuppressive effects in vitro. This suggests a potential role in boosting the immune system's ability to fight tumors .
- Natural Killer Cell Activity : While this compound does not suppress natural killer cell activity, it appears to stimulate specific immune responses, which could be leveraged to improve therapeutic outcomes in cancer treatments .
Comparative Efficacy Across Cancer Types
The efficacy of this compound varies across different cancer types:
- Pancreatic Cancer : Strong antitumor effects have been consistently observed in pancreatic cancer models, making it a promising candidate for treating this aggressive disease .
- Other Cancers : The compound showed weak antitumor effects against certain lung cancers and no significant impact on colon cancers. Notably, high doses led to increased tumor growth in some models, indicating a complex interaction that warrants further investigation .
Research Findings Summary
The following table summarizes key research findings on this compound's applications:
化学反応の分析
Acid-Catalyzed Hydrolysis
Kigamicin D undergoes selective hydrolysis under mild acidic conditions, yielding carbohydrate and aglycon fragments. This reaction is critical for structural elucidation and functional studies.
The disaccharide (6) and trisaccharide (7) intermediates were isolated via silica gel chromatography, with their structures confirmed by X-ray crystallography .
Glycosidic Bond Cleavage Mechanisms
The compound’s four sugar moieties (two amicetose, two oleandrose) are susceptible to acid-mediated hydrolysis due to their β-configuration. Key steps include:
-
Protonation of the glycosidic oxygen, weakening the C–O bond.
-
Formation of a cyclic oxonium ion intermediate.
-
Nucleophilic attack by water, releasing monosaccharides and the aglycon .
“Mild acid hydrolysis of this compound yielded amicetose, oleandrose, and aglycon, with disaccharide (6) and trisaccharide (7) as transient intermediates” .
Stability in Organic Solvents
This compound remains stable in polar aprotic solvents, facilitating its isolation and reactivity studies:
Solvent | Solubility | Stability |
---|---|---|
CHCl₃ | High | Stable for >72 hrs |
DMSO | High | No degradation at 25°C |
Water | Low | Rapid hydrolysis above pH 7 . |
UV-Vis spectra (λₘₐₓ 238, 315 nm in MeOH) remain unchanged in neutral organic solvents but shift under acidic/basic conditions .
Stereochemical Integrity
The absolute configuration (12S, 14R, 15S, 20R, 26R) of the aglycon is preserved during hydrolysis, confirmed by:
-
Optical rotation analysis : [α]D²² = −43.6° (c 1.0, acetone) for D-amicetose .
-
X-ray crystallography : Trisaccharide (7) revealed α/β-anomeric mixtures in the solid state .
Reactivity with Functional Groups
While direct reactions with nucleophiles (e.g., amines, thiols) are unreported, the aglycon’s conjugated diene system (C18–C19, C23–C24) suggests potential for Diels-Alder or oxidation reactions under controlled conditions .
Q & A
Basic Research Questions
Q. How should I design experiments to investigate Kigamicin D’s mechanism of action?
- Methodological Guidance :
- Define Objectives : Clearly outline hypotheses (e.g., targeting specific enzymes or pathways) and select measurable outcomes (e.g., IC₅₀, binding affinity assays). Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure objectives .
- Reproducibility : Document experimental protocols in detail (e.g., solvent systems, incubation times) and validate results with independent replicates. Include negative controls (e.g., solvent-only groups) and positive controls (e.g., known inhibitors) .
- Data Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to avoid redundancy between text and tables/charts. Prioritize clarity in describing novel findings .
Q. What strategies are effective for conducting a literature review on this compound?
- Methodological Guidance :
- Source Selection : Use databases like PubMed and Google Scholar with filters for peer-reviewed articles (2018–2025). Prioritize studies from authors with expertise in natural product chemistry or antimicrobial research .
- Foreground Questions : Focus on specific knowledge gaps (e.g., "How does this compound’s structure influence its bioactivity?") rather than broad background questions .
- Contradiction Analysis : Compare conflicting results (e.g., varying IC₅₀ values across studies) by assessing methodologies (e.g., differences in assay conditions or purity validation) .
Q. How can I validate the purity and structural identity of synthesized this compound?
- Methodological Guidance :
- Analytical Techniques : Use HPLC-MS for purity assessment (≥95%) and NMR (¹H/¹³C, 2D-COSY) for structural confirmation. Cross-reference spectral data with published studies .
- Reproducibility : Share raw data (e.g., chromatograms, spectra) in supplementary materials to enable peer validation .
Advanced Research Questions
Q. How do I address contradictions in reported pharmacological data for this compound?
- Methodological Guidance :
- Root-Cause Analysis : Compare experimental variables (e.g., cell lines, incubation times) across studies. For example, discrepancies in cytotoxicity may stem from differences in cell culture media or assay sensitivity .
- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., RevMan) to identify trends or outliers. Highlight limitations (e.g., small sample sizes) in existing literature .
Q. What experimental approaches optimize the yield of this compound during synthesis?
- Methodological Guidance :
- DoE (Design of Experiments) : Use factorial design to test variables (e.g., temperature, pH, precursor ratios). Analyze interactions between factors using ANOVA .
- Scale-Up Challenges : Monitor stability under large-scale conditions (e.g., shear stress in bioreactors) and optimize purification steps (e.g., column chromatography gradients) .
Q. How can I integrate multi-omics data to elucidate this compound’s polypharmacology?
- Methodological Guidance :
- Data Integration : Combine transcriptomic (RNA-seq), proteomic (LC-MS/MS), and metabolomic (NMR) datasets using bioinformatics tools (e.g., STRING, KEGG). Identify overlapping pathways (e.g., apoptosis, oxidative stress) .
- Validation : Confirm omics predictions with functional assays (e.g., siRNA knockdown of target genes) .
Q. What methodologies are suitable for longitudinal studies on this compound’s resistance development?
- Methodological Guidance :
- Study Design : Use serial passage assays with incremental drug exposure. Track genomic mutations via whole-genome sequencing at intervals (e.g., every 10 generations) .
- Ethical Considerations : Adhere to institutional guidelines for handling resistant strains, including biosafety protocols and data transparency .
特性
分子式 |
C48H59NO19 |
---|---|
分子量 |
954 g/mol |
IUPAC名 |
2,6,9,30-tetrahydroxy-8-[5-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-23-methyl-11,14,16,24-tetraoxa-27-azaoctacyclo[15.14.1.03,12.05,10.013,32.019,31.021,29.023,27]dotriaconta-1(32),2,5(10),12,19,21(29),30-heptaene-4,28-dione |
InChI |
InChI=1S/C48H59NO19/c1-18-24(65-30-15-28(58-6)43(20(3)64-30)67-31-14-26(57-5)38(51)19(2)63-31)7-8-29(62-18)66-27-13-23(50)34-41(54)37-42(55)36-32-21(11-22-16-48(4)49(9-10-61-48)47(56)33(22)40(32)53)12-25-35(36)45(60-17-59-25)46(37)68-44(34)39(27)52/h11,18-20,23-31,38-39,43,50-53,55H,7-10,12-17H2,1-6H3 |
InChIキー |
OZWBBSBTBYGVTM-UHFFFAOYSA-N |
正規SMILES |
CC1C(CCC(O1)OC2CC(C3=C(C2O)OC4=C5C6=C(C7=C(C8=C(CC9(N(C8=O)CCO9)C)C=C7CC6OCO5)O)C(=C4C3=O)O)O)OC1CC(C(C(O1)C)OC1CC(C(C(O1)C)O)OC)OC |
同義語 |
kigamicin D |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。